3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1374258-59-9
VCID: VC3418001
InChI: InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16)
SMILES: C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

CAS No.: 1374258-59-9

Cat. No.: VC3418001

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid - 1374258-59-9

Specification

CAS No. 1374258-59-9
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
IUPAC Name 3-(trifluoromethyl)-2H-indazole-5-carboxylic acid
Standard InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16)
Standard InChI Key FHKPNGNKOMYRKN-UHFFFAOYSA-N
SMILES C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F
Canonical SMILES C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring (forming an indazole core), with a trifluoromethyl group at position 3 and a carboxylic acid group at position 5. This specific structural arrangement provides distinct chemical properties that contribute to its potential applications in pharmaceutical development.

The compound has been registered in chemical databases with the following identifiers:

PropertyValue
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
CAS Number1374258-59-9
PubChem CID67491532
Creation Date2012-11-30
IUPAC Name3-(trifluoromethyl)-2H-indazole-5-carboxylic acid
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16)
InChIKeyFHKPNGNKOMYRKN-UHFFFAOYSA-N
SMILESC1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F

The compound's chemical structure features several key elements that influence its reactivity and biological properties :

  • The indazole heterocyclic system provides a scaffold for biological interactions

  • The trifluoromethyl group enhances metabolic stability and lipophilicity

  • The carboxylic acid functionality offers hydrogen bonding capability and potential for derivatization

  • The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions with biological targets

Physical Properties and Stability

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is typically available as a solid powder with high purity levels (approximately 97%) . Its physical properties are influenced by the presence of the carboxylic acid group, which enhances hydrogen bonding capabilities and affects solubility.

The compound demonstrates stability under standard laboratory conditions and is recommended to be stored at room temperature . Handling precautions include:

  • Avoiding dust generation during manipulation

  • Maintaining distance from strong oxidizing agents

  • Preventing exposure to extreme conditions that might cause decomposition

Under thermal degradation, the compound may produce hazardous decomposition products including carbon oxides, hydrogen fluoride, and nitrogen oxides . While specific solubility data is limited in the available literature, the compound's carboxylic acid functionality suggests moderate solubility in polar organic solvents and limited solubility in water.

Structure-Activity Relationships and Comparative Analysis

To understand the potential biological significance of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid, it is valuable to examine structurally related compounds and their reported activities.

Positional Isomers and Structural Analogs

Several positional isomers and structural analogs of the target compound have been documented:

CompoundCAS NumberKey Structural DifferencesPotential Impact on Activity
5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid959236-67-0Switched positions of CF3 and COOH groupsMay alter binding orientation and target selectivity
7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid1374258-45-3CF3 group at position 7 instead of position 3Modified electronic distribution affecting binding properties
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid869782-94-5Contains OCF3 instead of CF3 groupDifferent spatial arrangement and hydrogen bonding capabilities
1H-indazole-5-carboxylic acid hydrochloride915139-44-5Lacks CF3 group, present as HCl saltReduced lipophilicity, altered pharmacokinetic properties

The position and nature of substituents on the indazole scaffold significantly influence biological activities. For example:

  • The trifluoromethyl group typically enhances metabolic stability and membrane permeability

  • The position of the carboxylic acid group affects hydrogen bonding patterns and target interactions

  • The presence of additional functional groups can modify electronic properties and binding characteristics

Research Applications and Future Directions

Medicinal Chemistry Applications

The unique structural features of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid make it a valuable building block for medicinal chemistry research:

  • As a starting material for the synthesis of more complex molecules with enhanced biological activities

  • For structure-activity relationship studies to optimize binding to specific targets

  • As a pharmacophore component in the design of new therapeutic agents

Research on related indazole derivatives has shown promising results in several therapeutic areas, including:

  • Anticancer activities - Structurally similar compounds have demonstrated inhibition against multiple cancer cell lines, with some showing IC50 values between 1.12-6.84 μM

  • Anti-inflammatory applications - Through dual inhibition of enzymes involved in inflammatory pathways

  • Potential applications in neurological disorders - Many kinase inhibitors based on similar scaffolds are being investigated for neurological conditions

Emerging Applications in Targeted Protein Degradation

The classification of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid as a protein degrader building block points to its potential utility in developing Proteolysis-Targeting Chimeras (PROTACs) and related molecules. This emerging therapeutic modality offers several advantages over traditional inhibition approaches:

  • The ability to address previously "undruggable" targets

  • Catalytic mechanism of action resulting in substoichiometric effects

  • Potential to overcome resistance mechanisms associated with target overexpression

The carboxylic acid functionality in the compound provides a convenient handle for conjugation to linkers and E3 ligase recruiting moieties, which are essential components of protein degradation inducers.

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